Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride
Description
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride is a fluorinated cyclobutane derivative with a molecular formula of C₈H₁₄ClFNO₂ and a molecular weight of 216.33 g/mol (CAS: 3-(fluoromethyl)cyclobutan-1-amine hydrochloride; EN300-366826) . The compound features a cyclobutane ring substituted with a fluorine atom, an aminomethyl group, and an ethyl ester moiety. Its stereochemical complexity (rac-ethyl (1R,3R)-configuration) and polar functional groups make it valuable in medicinal chemistry for probing structure-activity relationships (SAR) in drug discovery .
Properties
IUPAC Name |
ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)6-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPCRBLIYNHEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the introduction of the aminomethyl and fluorine substituents. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester, and the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclobutane ring formation, controlled addition of reagents for substitution reactions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the ester group results in the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride has shown promise in medicinal chemistry due to its potential as a pharmaceutical agent. The unique combination of its structural features may allow it to interact with various biological pathways. Some notable applications include:
- Drug Development:
- Biological Activity:
- Pharmacokinetics:
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride was evaluated against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Potential
Another research project focused on the anti-inflammatory effects of this compound in vivo. Mice treated with formulations containing ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride exhibited reduced swelling and inflammatory markers compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism by which Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane Derivatives with Ester and Amino Groups
tert-Butyl 3-(Aminomethyl)-3-Fluorocyclobutane-1-Carboxylate Hydrochloride
- Molecular Formula: C₁₀H₁₈FNO₂
- Molecular Weight : 203.26 g/mol
- Key Differences : Replaces the ethyl ester with a tert-butyl ester, increasing steric bulk and lipophilicity. This substitution may enhance metabolic stability but reduce solubility compared to the ethyl analog.
3-(Aminomethyl)-3-(2-Fluorophenyl)Cyclobutan-1-One Hydrochloride
- Molecular Formula: C₁₁H₁₂ClF₂NO
- Molecular Weight : 247.67 g/mol (CAS: 2409597-10-8)
- Key Differences: Substitutes the ethyl ester with a ketone and introduces a 2-fluorophenyl group.
Ethyl 2-Amino-2-Cyclobutyl-3,3,3-Trifluoropropanoate Hydrochloride
- Molecular Formula: C₉H₁₅ClF₃NO₂
- Molecular Weight : 243.73 g/mol (CAS: 1955519-95-5)
- Key Differences: Replaces the aminomethyl-fluorocyclobutane core with a trifluoromethylated propanoate ester. The trifluoromethyl group enhances electronegativity and metabolic resistance, making this compound distinct in applications requiring halogenated motifs.
Cyclic Amine-Ester Hybrids
(1R,3S)-Ethyl 3-(((R)-1-Phenylethyl)Amino)Cyclopentanecarboxylate Hydrochloride
- Molecular Formula: C₁₆H₂₄ClNO₂
- Molecular Weight : 297.82 g/mol (CAS: 1017789-44-4)
- Key Differences : Features a cyclopentane ring instead of cyclobutane and incorporates a chiral phenylethylamine substituent. The larger ring size and aromatic group may influence conformational flexibility and receptor selectivity.
1-Amino-3-(Benzyloxy)Cyclobutanecarboxylic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₃
- Molecular Weight : 257.72 g/mol (CAS: 1207894-63-0)
- Key Differences : Replaces the ethyl ester with a carboxylic acid and adds a benzyloxy group. The carboxylic acid increases hydrophilicity, while the benzyloxy group introduces steric and electronic effects distinct from fluorine.
Structural and Physicochemical Data Table
Key Observations
Fluorine Substitution: The presence of fluorine in the cyclobutane ring (e.g., ) enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride .
Ester vs. Carboxylic Acid : Ethyl esters (e.g., ) generally offer better membrane permeability than carboxylic acids (e.g., ), but the latter may improve solubility in aqueous environments.
Biological Activity
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with an amino group and a fluorine atom. Its chemical structure can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 195.62 g/mol
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride exhibits several biological activities, primarily through its interaction with specific molecular targets in biological systems. Notably, it has been studied for its potential as an inhibitor in various enzymatic pathways.
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and metabolic disorders.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, potentially impacting mood and cognitive functions.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anticancer Agents : Due to its enzyme inhibition properties, it may serve as a lead compound for developing anticancer therapies.
- Neurological Disorders : Its potential effects on neurotransmitter modulation indicate possible applications in treating conditions such as depression or anxiety.
Case Studies and Experimental Data
Recent studies have provided insights into the biological activity of Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride:
-
In Vitro Studies :
- A study demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways.
- Another experiment showed that it modulates glutamate levels in neuronal cultures, suggesting neuroprotective properties.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor growth compared to control groups, highlighting its potential as an anticancer agent.
- Behavioral tests indicated improvements in anxiety-like behaviors in rodents administered with the compound.
Data Table of Biological Activities
Q & A
Q. Q1. What are the recommended synthetic routes for preparing Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride, and how can reaction efficiency be optimized?
A1. A plausible pathway involves:
- Step 1: Reacting 3-fluorocyclobutanone with a protected aminomethyl group (e.g., tert-butoxycarbonyl, BOC) via reductive amination using sodium borohydride (NaBH₄) to yield the intermediate amine .
- Step 2: Esterification with ethyl chloroformate under anhydrous conditions to form the carboxylate ester.
- Step 3: Deprotection of the amine using hydrochloric acid (HCl) to generate the hydrochloride salt.
Optimization: Monitor reaction progress via TLC or GC-MS. Use inert atmospheres (argon/nitrogen) to prevent oxidation of the amine intermediate .
Q. Q2. Which analytical techniques are critical for confirming the structural integrity of this compound?
A2.
- NMR Spectroscopy: ¹⁹F NMR to confirm fluorine substitution and ¹H/¹³C NMR to resolve cyclobutane ring strain effects (e.g., coupling constants for adjacent protons) .
- X-ray Crystallography: To determine the exact spatial arrangement of the fluorinated cyclobutane and aminomethyl groups .
- HPLC-MS: For purity assessment (>98%) and detection of byproducts (e.g., incomplete esterification or deprotection) .
Stability and Handling
Q. Q3. What are the key storage conditions to ensure the compound’s stability?
A3.
- Storage: Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group or amine oxidation .
- Handling: Use anhydrous solvents (e.g., THF, DCM) during synthesis. Avoid prolonged exposure to moisture or high temperatures (>40°C) to prevent cyclobutane ring opening .
Advanced Mechanistic and Application Studies
Q. Q4. How can researchers resolve contradictions in reported synthetic yields for this compound?
A4. Common issues include:
- Byproduct Formation: Unreacted 3-fluorocyclobutanone or over-reduction of the amine. Use quenching agents (e.g., aqueous NH₄Cl) to halt reactions precisely .
- Purification Challenges: Employ flash chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
- Validation: Compare yields across solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. NaBH₄) to identify optimal conditions .
Q. Q5. What methodologies are recommended for studying the compound’s potential neuropharmacological activity?
A5.
- In Vitro Assays: Test affinity for neurotransmitter transporters (e.g., serotonin/norepinephrine reuptake inhibition) using radiolabeled ligand displacement assays .
- Molecular Docking: Model interactions with G-protein-coupled receptors (GPCRs) or ion channels using software like AutoDock Vina, focusing on the fluorocyclobutane’s steric effects .
- Metabolic Stability: Assess hepatic microsomal stability (e.g., rat liver microsomes) to predict in vivo half-life .
Data Interpretation and Optimization
Q. Q6. How should researchers interpret conflicting spectral data (e.g., unexpected ¹H NMR splitting patterns)?
A6.
Q. Q7. What strategies mitigate decomposition during long-term stability studies?
A7.
- Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) to identify decomposition thresholds (e.g., >100°C) .
- Lyophilization: Freeze-dry the compound to enhance shelf life under vacuum-sealed conditions .
- Additives: Include antioxidants (e.g., BHT) in storage solutions to prevent radical-mediated degradation .
Methodological Best Practices
Q. Q8. How can researchers validate the hydrochloride salt’s stoichiometry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
